Glycerol triacrylate

Vue d'ensemble

Description

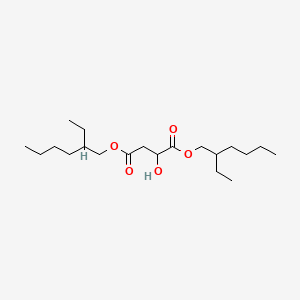

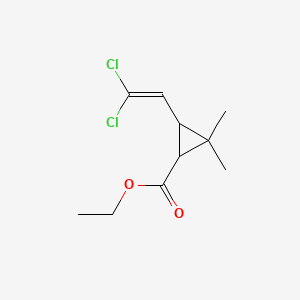

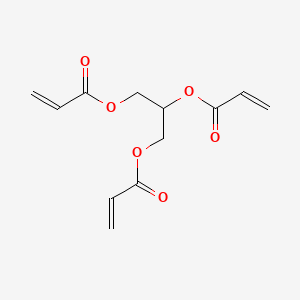

Glycerol triacrylate, also known as propane-1,2,3-triyl trisacrylate, is an organic compound with the molecular formula C12H14O6. It is a triester derived from glycerol and acrylic acid, and it is commonly used in the production of polymers and resins due to its ability to form cross-linked networks. This compound is known for its versatility and is widely utilized in various industrial applications, including coatings, adhesives, and sealants.

Mécanisme D'action

Target of Action

Glycerol triacrylate is a multifunctional monomer that is used in a variety of applications, including as a crosslinking agent in polymer production . The primary targets of this compound are the polymer chains themselves. By interacting with these chains, this compound can create crosslinks that enhance the properties of the resulting polymer .

Mode of Action

This compound interacts with its targets through a process known as free radical polymerization . In this process, the acrylate groups on the this compound molecule are highly reactive and can form covalent bonds with other molecules, creating a crosslinked network. This crosslinking process results in a polymer with enhanced mechanical and thermal properties .

Biochemical Pathways

For instance, glycerol can be converted into glycerol-3-phosphate, which is a key intermediate in both lipid metabolism and glycolysis .

Pharmacokinetics

It’s known that similar compounds, such as glyceryl trinitrate, have a bioavailability of 10-20%, a half-life of 2-8 minutes, and undergo extensive non-hepatic metabolism .

Result of Action

The primary result of this compound’s action is the formation of a crosslinked polymer network. This network has enhanced mechanical and thermal properties compared to non-crosslinked polymers. In addition, the crosslinking process can also improve the polymer’s resistance to solvents and other chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can inhibit the free radical polymerization process, while the presence of certain initiators can accelerate it . Additionally, temperature can also affect the rate of polymerization, with higher temperatures generally leading to faster reaction rates .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycerol triacrylate can be synthesized through the esterification of glycerol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

[ \text{Glycerol} + 3 \text{Acrylic Acid} \rightarrow \text{this compound} + 3 \text{Water} ]

In industrial settings, the production of this compound may involve additional steps to purify the product and remove any unreacted starting materials or by-products. This can include techniques such as distillation, crystallization, and filtration.

Analyse Des Réactions Chimiques

Types of Reactions

Glycerol triacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form cross-linked polymers. This reaction is typically initiated by heat or ultraviolet light in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form glycerol and acrylic acid.

Addition Reactions: The acrylate groups in this compound can participate in addition reactions with nucleophiles such as amines and thiols, forming amides and thioesters, respectively.

Common Reagents and Conditions

Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile.

Catalysts: Sulfuric acid, p-toluenesulfonic acid.

Solvents: Toluene, dichloromethane.

Major Products

Polymers: Cross-linked polymers used in coatings, adhesives, and sealants.

Hydrolysis Products: Glycerol and acrylic acid.

Applications De Recherche Scientifique

Glycerol triacrylate is widely used in scientific research due to its ability to form cross-linked networks. Some of its applications include:

Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers and hydrogels.

Biomedical Engineering: Utilized in the development of biocompatible materials for drug delivery systems and tissue engineering scaffolds.

Coatings and Adhesives: Employed in the formulation of UV-curable coatings and adhesives due to its rapid curing properties.

Photopolymerization: Used in the production of photopolymer resins for 3D printing and other applications.

Comparaison Avec Des Composés Similaires

Glycerol triacrylate can be compared to other similar compounds, such as:

Trimethylolpropane triacrylate (TMPTA): Similar to this compound, TMPTA is a triester used in the production of cross-linked polymers. TMPTA has a different molecular structure, with three acrylate groups attached to a trimethylolpropane backbone.

Pentaerythritol triacrylate (PETA): Another triester used in polymer synthesis, PETA has four acrylate groups attached to a pentaerythritol backbone, providing even more cross-linking sites compared to this compound.

The uniqueness of this compound lies in its balance of reactivity and flexibility, making it suitable for a wide range of applications in polymer chemistry and materials science.

Propriétés

IUPAC Name |

2,3-di(prop-2-enoyloxy)propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-4-10(13)16-7-9(18-12(15)6-3)8-17-11(14)5-2/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOMSLRUSTQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC(=O)C=C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969841 | |

| Record name | Propane-1,2,3-triyl triprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-38-1 | |

| Record name | Glycerol triacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol triacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane-1,2,3-triyl triprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-propanetriyl triacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the mechanical properties of Glycerol triacrylate-based materials, and how can they be modified?

A1: this compound, being a trifunctional monomer, readily forms crosslinked networks upon polymerization. The mechanical properties of these networks are influenced by the degree of crosslinking. Studies on electron beam-cured this compound films revealed that increasing the radiation dose enhances the film's mechanical strength. [] This is attributed to the increased crosslink density achieved with higher radiation doses. Furthermore, incorporating liquid crystals into this compound-based systems can significantly alter the mechanical behavior. For instance, adding nematic liquid crystal E7 to this compound resulted in a plasticizing effect, decreasing the Young's modulus, rubbery state modulus, and glass transition temperature. [] This highlights the possibility of tailoring the mechanical properties of this compound-based materials for specific applications by controlling the crosslinking density and incorporating additives.

Q2: How is this compound used in drug delivery systems, and what are its advantages?

A2: this compound is being explored as a building block for biocompatible polymers suitable for drug delivery applications. One approach involves synthesizing hyperbranched poly(ester amine)s (PEAs) through the Michael addition reaction between hydrophilic this compound and low-molecular-weight polyethylenimine (LMW-PEI). [] These PEAs effectively condense DNA, forming nanoparticles suitable for intracellular delivery. Notably, PEAs exhibited lower toxicity compared to PEI 25K and showed promising gene transfection efficiency in vitro and in vivo. [] This enhanced biocompatibility and efficacy stem from the combination of the osmotically active glycerol backbone in PEAs and the endosomal buffering capacity of PEI amine groups. []

Q3: What are the environmental implications of using this compound?

A3: While this compound itself doesn't appear extensively studied for its environmental impact, its incorporation into various materials necessitates considering their end-of-life management. For instance, this compound is used in UV-curable coatings for wood. [] The biobased nature of some formulations suggests potential for biodegradability, offering a more sustainable alternative to traditional fossil-fuel-derived coatings. Research into recycling strategies and the development of biodegradable this compound derivatives could further minimize its environmental footprint.

Q4: Can you explain the clean production method of alkoxylation this compound and its advantages?

A4: A clean production method for alkoxylation this compound (ethoxylation and propoxylation) has been developed, addressing the issue of organic wastewater pollution in its traditional production. [] This method features several steps including esterification, neutralization, absorption of generated salts using magnesium polysilicate, dehydration, filtration, and decoloration using calcium bentonite. [] This method yields high-purity ethoxylation this compound and propoxylation this compound while significantly reducing environmental pollution, showcasing a successful approach for sustainable chemical manufacturing.

Q5: How does this compound contribute to the development of improved color filters?

A5: this compound plays a vital role in the formulation of photosensitive resin compositions used in color filters for display devices like liquid crystal displays. [] When incorporated with a zinc phthalocyanine green pigment, an epoxy resin, and a modified monomer, this compound contributes to enhancing the brightness, fairness, and chemical resistance of the final color filter. [] This highlights its versatility in optimizing the performance of advanced optical materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.